5-Ethyl-5-(1-methylallyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative properties. This compound, identified by the Chemical Abstracts Service number 17013-37-5, features a unique structure that contributes to its pharmacological profile. Barbituric acids, including this compound, are characterized by their ability to modulate the central nervous system.
5-Ethyl-5-(1-methylallyl)barbituric acid belongs to the broader category of barbiturates, which are synthetic derivatives of barbituric acid. These compounds have been extensively studied for their sedative and hypnotic effects. The classification of this compound falls under the group of 5,5-disubstituted barbituric acids, which are less acidic than their parent compound due to structural modifications that inhibit the formation of a conjugated ring system .
The synthesis of 5-ethyl-5-(1-methylallyl)barbituric acid typically involves multi-step reactions starting from barbituric acid. A common synthetic route includes:
Technical details in the synthesis may include specific reaction conditions such as temperature control, solvent choice, and catalyst use to optimize yield and purity.
The molecular formula for 5-ethyl-5-(1-methylallyl)barbituric acid is , with a molecular weight of approximately 226.27 g/mol.
The structural characteristics include two carbonyl groups and nitrogen atoms that influence its acidic properties and interactions in biological systems .
5-Ethyl-5-(1-methylallyl)barbituric acid can undergo various chemical reactions typical of barbiturates:
The mechanism of action for 5-ethyl-5-(1-methylallyl)barbituric acid primarily involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By enhancing GABAergic activity, this compound promotes sedation and anxiolysis.
The binding affinity and efficacy at GABA receptors can vary based on structural modifications, impacting the pharmacodynamics and therapeutic applications of the compound .
Relevant data indicates that these properties significantly influence its behavior in biological systems and potential therapeutic applications .
5-Ethyl-5-(1-methylallyl)barbituric acid has several scientific uses:
Barbituric acid (malonylurea), first synthesized by Adolf von Baeyer in 1864 through the condensation of urea and malonic acid, lacked central nervous system (CNS) activity but served as the foundational scaffold for all barbiturate derivatives [6] [7] [10]. The breakthrough came in 1903 when Emil Fischer and Joseph von Mering synthesized 5,5-diethylbarbituric acid (barbital), the first clinically viable barbiturate with sedative-hypnotic properties [6] [10]. This discovery initiated an era of intensive structural diversification, leading to over 2,500 synthesized barbiturates by the mid-20th century, with approximately 50 achieving clinical use [6]. Key milestones included the introduction of phenobarbital (5-ethyl-5-phenylbarbituric acid) in 1912 as an anticonvulsant and pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid) in 1930 as a short-acting hypnotic [1] [5]. The structural evolution focused predominantly on modifications at the C5 position, which proved critical for pharmacological activity and metabolic stability [5] [10].
Table 1: Key Early Barbiturates and Their Structural Features
Compound | Systematic Name | C5 Substituents | Primary Clinical Use |
---|---|---|---|
Barbital | 5,5-Diethylbarbituric acid | Ethyl, Ethyl | Sedative-Hypnotic |
Phenobarbital | 5-Ethyl-5-phenylbarbituric acid | Ethyl, Phenyl | Anticonvulsant |
Pentobarbital | 5-Ethyl-5-(1-methylbutyl)barbituric acid | Ethyl, 1-Methylbutyl | Short-acting hypnotic |
Secobarbital | 5-Allyl-5-(1-methylbutyl)barbituric acid | Allyl, 1-Methylbutyl | Rapid-onset hypnotic |
The pharmacological profile of barbiturates is exquisitely sensitive to substitutions at two key positions: C5 and N1/N3. 5,5-Disubstitution is essential for CNS activity, with optimal hypnotic effects observed when the combined carbon atoms of both C5 substituents total 6–10 [5] [10]. For example:
N1-alkylation (e.g., 1-methyl in mephobarbital) enhances potency by increasing lipid solubility and resistance to metabolic deactivation [4] [5]. Thiobarbiturates (C2 sulfur substitution, e.g., thiopental) exhibit ultra-rapid onset due to high lipophilicity but may show excitatory side effects absent in oxybarbiturates [7] [10].
Table 2: Structure-Activity Relationships in Barbituric Acid Derivatives
Modification Site | Chemical Change | Pharmacological Consequence | Example Compound |
---|---|---|---|
C5 Substituent 1 | Linear alkyl (e.g., ethyl) | Balanced lipophilicity & metabolism | Pentobarbital |
C5 Substituent 2 | Branched alkyl (e.g., 1-methylbutyl) | Prolonged duration of action | Amobarbital |
C5 Substituent 2 | Aryl (e.g., phenyl) | Anticonvulsant activity | Phenobarbital |
C5 Substituent 2 | Allyl | Rapid onset; potential metabolic deactivation | Secobarbital |
N1 Position | Methylation | Increased potency & metabolic stability | Mephobarbital |
C2 Position | S substitution (thiobarbiturate) | Ultra-rapid onset; higher lipid solubility | Thiopental |
Allyl (CH₂=CH-CH₂-) substitution at C5 emerged as a strategic innovation to accelerate metabolic inactivation and reduce hypnotic duration. The allyl group undergoes rapid hepatic oxidation via cytochrome P450 enzymes to inactive hydroxy metabolites, shortening the drug’s half-life [1] [5]. Secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid), introduced in the 1930s, exemplified this principle and became widely used for rapid induction of anesthesia [1] [5].
The 5-ethyl-5-(1-methylallyl) variant represents a specialized branch of allyl barbiturates where one substituent is ethyl (optimizing lipid solubility) and the other is 1-methylallyl (CH₂=C(CH₃)-CH₂-). The 1-methylallyl group introduces:
This configuration balances the need for rapid CNS penetration (ethyl group) with controlled duration (1-methylallyl’s metabolic lability), positioning it as a candidate for short-acting sedation or specialized anesthetic protocols [4] [5].
Diethyl malonate → Ethyl bromide → Diethyl ethylmalonate → 1-Methylallyl chloride → Diethyl (ethyl)(1-methylallyl)malonate + Urea → 5-Ethyl-5-(1-methylallyl)barbituric acid
Modern approaches leverage transition-metal catalysis for efficiency:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0